Ethyl 3-amino-4-hydroxy-5-methylbenzoate
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Overview
Description
Ethyl 3-amino-4-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4-hydroxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-hydroxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another method involves the nitration of ethyl 4-hydroxy-5-methylbenzoate followed by reduction of the nitro group to an amino group. This process involves the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride in hydrochloric acid for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of ethyl 3-amino-4-oxo-5-methylbenzoate.
Reduction: Formation of ethyl 3-alkylamino-4-hydroxy-5-methylbenzoate.
Substitution: Formation of ethyl 3-acylamino-4-hydroxy-5-methylbenzoate or ethyl 3-sulfonylamino-4-hydroxy-5-methylbenzoate.
Scientific Research Applications
Ethyl 3-amino-4-hydroxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-hydroxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amino groups can form hydrogen bonds with biological targets, influencing their function. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Ethyl 3-amino-4-hydroxy-5-methylbenzoate can be compared with similar compounds such as:
Ethyl 4-amino-3-hydroxy-5-methylbenzoate: Differing in the position of the amino and hydroxyl groups.
Ethyl 3-amino-4-hydroxybenzoate: Lacking the methyl group.
Ethyl 3-amino-5-methylbenzoate: Lacking the hydroxyl group.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
ethyl 3-amino-4-hydroxy-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5,12H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJBTDPQZTYEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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